Saracatinib difumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saracatinib difumarate is an experimental drug developed by AstraZeneca. It acts as a dual kinase inhibitor, specifically targeting Src and Bcr-Abl tyrosine kinases. Src is a non-receptor protein tyrosine kinase involved in regulating various cellular functions such as growth, adhesion, migration, and embryonic development. Bcr-Abl is a fusion protein associated with certain types of leukemia .
准备方法
沙拉替尼富马酸盐是通过一系列化学反应合成的,这些反应包括形成其核心结构和随后的功能化。合成路线通常包括以下步骤:
- 形成喹唑啉核心。
- 引入 5-氯-1,3-苯并二氧杂环戊烯-4-基。
- 连接 2-(4-甲基哌嗪-1-基)乙氧基。
- 添加四氢-2H-吡喃-4-氧基。
这些步骤的反应条件涉及在受控温度和压力下使用各种试剂和催化剂。工业生产方法可能涉及优化这些步骤以确保高产率和纯度 .
化学反应分析
沙拉替尼富马酸盐经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。常见试剂包括过氧化氢和高锰酸钾。
还原: 此反应涉及添加氢气或去除氧气。常见试剂包括氢化锂铝和硼氢化钠。
取代: 此反应涉及用另一个官能团取代一个官能团。常见试剂包括卤素和亲核试剂。
科学研究应用
作用机制
沙拉替尼富马酸盐通过抑制 Src 和 Bcr-Abl 激酶的活性发挥作用。Src 激酶参与调节细胞生长、粘附和迁移,而 Bcr-Abl 激酶与白血病的发展有关。通过抑制这些激酶,沙拉替尼富马酸盐破坏了促进肿瘤生长和增殖的信号通路。这种抑制导致肿瘤细胞活力降低和细胞凋亡增加 .
相似化合物的比较
沙拉替尼富马酸盐在其对 Src 和 Bcr-Abl 激酶的双重抑制方面是独特的。类似化合物包括:
达沙替尼: 另一种用于治疗慢性髓性白血病的双 Src 和 Bcr-Abl 激酶抑制剂。
波舒替尼: 一种用于治疗慢性髓性白血病的 Src 和 Abl 激酶抑制剂。
沙拉替尼富马酸盐因其在抑制 Src 和 Bcr-Abl 激酶方面的高选择性和效力而脱颖而出,使其在研究和治疗应用中都成为有价值的工具。
生物活性
Saracatinib difumarate, also known as AZD-0530, is a potent small molecule inhibitor primarily targeting Src family kinases (SFKs), particularly Fyn kinase. This compound has garnered attention for its potential therapeutic applications in various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and neurodegenerative disorders such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Saracatinib functions as a selective inhibitor of SFKs, which are integral to numerous cellular processes such as proliferation, differentiation, and survival. By inhibiting these kinases, Saracatinib disrupts pathological signaling pathways that contribute to disease progression in conditions like fibrosis and cancer.
Key Targets:
- Fyn Kinase : Involved in signaling pathways related to cell growth and differentiation.
- SRC Kinase : Plays a role in various cellular functions, including those implicated in tumorigenesis and fibrosis.
Clinical Applications
This compound is under investigation for several indications:
-
Idiopathic Pulmonary Fibrosis (IPF) :
- Saracatinib has shown promise in preclinical models by reducing fibroblast activity and collagen deposition, key features of lung fibrosis .
- A study demonstrated that Saracatinib significantly decreased TGF-β gene expression and reduced inflammatory cytokines IL-6 and IL-8 in IPF-derived bronchial epithelial cells .
- Cancer :
- Neurodegenerative Diseases :
Efficacy in IPF
Recent studies have highlighted the antifibrotic efficacy of Saracatinib compared to standard treatments like pirfenidone and nintedanib. In vitro and in vivo models demonstrated that Saracatinib effectively inhibited fibrogenic responses, with transcriptomic analyses revealing alterations in gene expressions associated with fibrosis.
Case Studies
A pilot study involving patients with IPF indicated variability in treatment response based on individual oxidative stress levels. Saracatinib was more effective than traditional antifibrotic drugs under certain conditions .
属性
CAS 编号 |
893428-72-3 |
---|---|
分子式 |
C35H40ClN5O13 |
分子量 |
774.2 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
OQXMMAQEMJUIQM-LVEZLNDCSA-N |
SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。